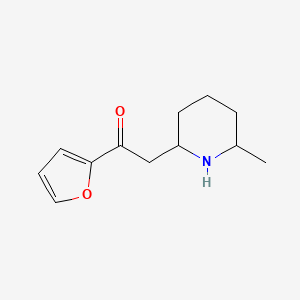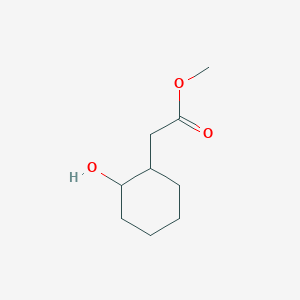
Methyl 2-(2-hydroxycyclohexyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(2-hydroxycyclohexyl)acetate is an organic compound with the molecular formula C9H16O3. It is a methyl ester derivative of 2-hydroxycyclohexylacetic acid. This compound is known for its applications in various fields, including pharmaceuticals, organic synthesis, and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-(2-hydroxycyclohexyl)acetate can be synthesized through the esterification of 2-hydroxycyclohexylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of microwave-assisted esterification has also been explored to enhance the efficiency of the process .
化学反応の分析
Types of Reactions
Methyl 2-(2-hydroxycyclohexyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (e.g., HCl, HBr) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxocyclohexylacetic acid or 2-carboxycyclohexylacetic acid.
Reduction: Formation of 2-(2-hydroxycyclohexyl)ethanol.
Substitution: Formation of 2-(2-halocyclohexyl)acetate derivatives.
科学的研究の応用
Methyl 2-(2-hydroxycyclohexyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
作用機序
The mechanism of action of methyl 2-(2-hydroxycyclohexyl)acetate involves its interaction with specific molecular targets and pathways. For instance, in ester hydrolysis, the compound undergoes nucleophilic attack by water or hydroxide ions, leading to the formation of 2-hydroxycyclohexylacetic acid and methanol. The ester bond is cleaved through a series of steps involving the formation of a tetrahedral intermediate and subsequent elimination of the leaving group .
類似化合物との比較
Similar Compounds
- Methyl 2-cycloheptylacetate
- Methyl 2-(2-hydroxycyclopentyl)acetate
- Methyl 2-(2-hydroxycycloheptyl)acetate
Uniqueness
Methyl 2-(2-hydroxycyclohexyl)acetate is unique due to its specific structural features, such as the presence of a hydroxyl group on the cyclohexyl ring and the ester linkage.
特性
分子式 |
C9H16O3 |
|---|---|
分子量 |
172.22 g/mol |
IUPAC名 |
methyl 2-(2-hydroxycyclohexyl)acetate |
InChI |
InChI=1S/C9H16O3/c1-12-9(11)6-7-4-2-3-5-8(7)10/h7-8,10H,2-6H2,1H3 |
InChIキー |
TXZRYAJZEVSREG-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1CCCCC1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-N-{4-[4-(2-methylbutan-2-YL)phenoxy]phenyl}acetamide](/img/structure/B13074759.png)
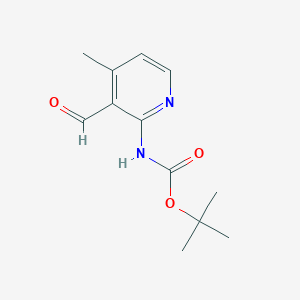
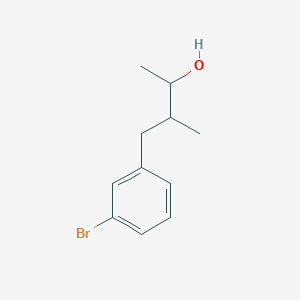
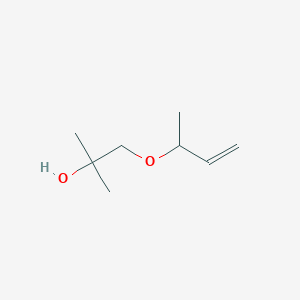
![5-Amino-1-(4-fluoro-phenyl)-4-[4-(4-fluoro-phenyl)-thiazol-2-yl]-1,2-dihydro-pyrrol-3-one](/img/structure/B13074778.png)
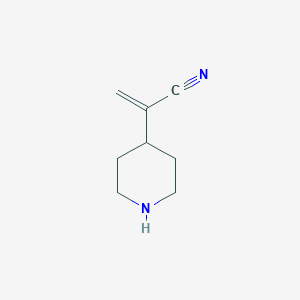
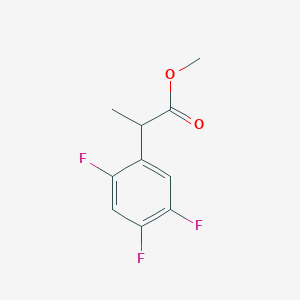
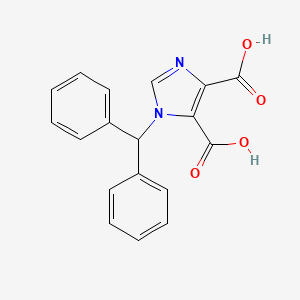
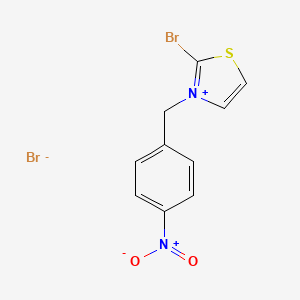
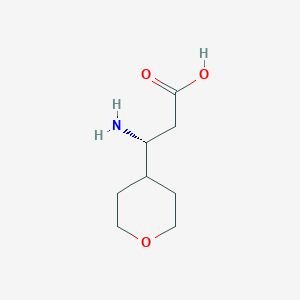
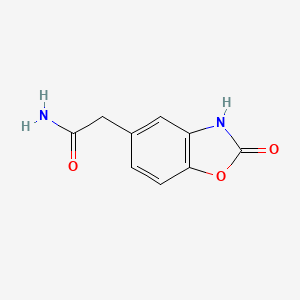
![[5-Chloro-2-(difluoromethoxy)phenyl]methanesulfonyl chloride](/img/structure/B13074809.png)
![4-[(But-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13074815.png)
